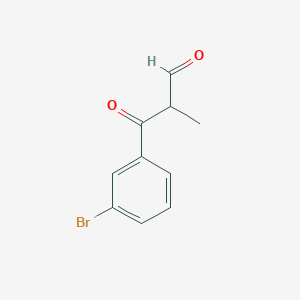

3-(3-Bromophenyl)-2-methyl-3-oxopropanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

3-(3-bromophenyl)-2-methyl-3-oxopropanal |

InChI |

InChI=1S/C10H9BrO2/c1-7(6-12)10(13)8-3-2-4-9(11)5-8/h2-7H,1H3 |

InChI Key |

HZURAIGMMQPFNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Bromophenyl 2 Methyl 3 Oxopropanal

Established Synthetic Routes for Related Beta-Keto Aldehydes with Aryl and Alpha-Substitutions

Established synthetic approaches to molecules structurally related to 3-(3-Bromophenyl)-2-methyl-3-oxopropanal typically rely on a series of well-understood and widely applied organic reactions. These methods involve the sequential construction of the carbon skeleton and the introduction of the required functional groups.

Claisen Condensation and Related Approaches in 3-Oxopropanal Synthesis

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is central to the synthesis of beta-keto esters, which are direct precursors to beta-keto aldehydes. The reaction involves the condensation of two ester molecules in the presence of a strong base. libretexts.orglibretexts.orgmasterorganicchemistry.com For the synthesis of a 3-aryl-3-oxopropanal skeleton, a crossed Claisen condensation is often employed. This variation involves the reaction between two different esters, where one ester possesses α-hydrogens and can form an enolate, while the other, typically an aromatic ester, acts as the electrophile and ideally lacks α-hydrogens to prevent self-condensation. libretexts.orgchemistrysteps.com

In a hypothetical synthesis targeting the core of this compound, an ester of 3-bromobenzoic acid, such as ethyl 3-bromobenzoate, could be reacted with a propanoate ester, like methyl propanoate, in the presence of a strong base such as sodium ethoxide or sodium hydride. smolecule.com The enolate of the propanoate ester would attack the carbonyl group of the 3-bromobenzoate ester, leading to the formation of a beta-keto ester after the elimination of an alkoxide. Subsequent hydrolysis and decarboxylation of the resulting beta-keto ester can be controlled to yield the desired beta-keto aldehyde, although this step can be challenging.

A more direct approach to the aldehyde functionality involves the use of a formate (B1220265) ester, such as ethyl formate, as the acylating agent in a Claisen-type condensation with an appropriate ketone precursor. For instance, the condensation of 1-(3-bromophenyl)propan-1-one with ethyl formate would yield 3-(3-bromophenyl)-3-oxopropanal (B13071523), which could then be methylated at the alpha position.

| Reactant 1 | Reactant 2 | Base | Product Type |

| Ethyl 3-bromobenzoate | Methyl propanoate | Sodium ethoxide | Beta-keto ester |

| 1-(3-bromophenyl)propan-1-one | Ethyl formate | Sodium ethoxide | Beta-keto aldehyde |

Strategies for Introducing the Bromophenyl Moiety

The 3-bromophenyl group can be incorporated into the target molecule at various stages of the synthesis. One common strategy is to start with a commercially available 3-bromo-substituted aromatic compound. For example, 3-bromobenzoic acid can be converted to its corresponding ester and used in a Claisen condensation as described above. Alternatively, 3-bromoacetophenone can serve as a starting material for the elaboration of the three-carbon aldehyde chain.

Another versatile method for introducing the bromophenyl moiety is through electrophilic aromatic substitution on a pre-existing phenyl group within a suitable precursor. Bromination of an appropriate aromatic ketone or ester can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst. The directing effects of the existing substituents on the aromatic ring will determine the regioselectivity of the bromination.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, also provide powerful methods for forming the carbon-carbon bond between the phenyl ring and the propanal backbone, although this is often a more convergent and less direct approach for this particular target molecule.

Methods for Alpha-Methylation in Beta-Keto Aldehyde Systems

The introduction of a methyl group at the alpha-position of a beta-keto aldehyde or its ester precursor is typically achieved through enolate alkylation. The beta-dicarbonyl system renders the α-protons acidic, allowing for their removal by a suitable base to form a resonance-stabilized enolate. This enolate can then act as a nucleophile and react with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate. nih.gov

The choice of base is crucial to ensure complete enolate formation and to avoid side reactions. For beta-keto esters, a base like sodium ethoxide in ethanol can be used. For beta-keto aldehydes, which are more sensitive, a milder base might be necessary. It is important to note that O-alkylation can sometimes compete with the desired C-alkylation.

An alternative to direct methylation is to carry out the Claisen condensation using a propanoate derivative that already contains the methyl group at the alpha position, such as methyl 2-methylpropanoate. However, the steric hindrance of the alpha-substituent can sometimes reduce the efficiency of the condensation reaction.

| Substrate | Base | Methylating Agent | Product |

| Ethyl 3-(3-bromophenyl)-3-oxopropanoate | Sodium ethoxide | Methyl iodide | Ethyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate |

| 3-(3-bromophenyl)-3-oxopropanal | Potassium carbonate | Dimethyl sulfate | This compound |

Advanced Synthetic Approaches to this compound

More contemporary synthetic strategies offer alternative and potentially more efficient routes to complex molecules like this compound. These methods often involve transition metal catalysis or the use of versatile synthetic intermediates.

Cu(I)-Mediated Cyclization Precursors and Analogs

Copper(I)-catalyzed reactions have emerged as powerful tools in organic synthesis. While a direct Cu(I)-mediated synthesis of the target molecule is not prominently described, related transformations suggest plausible advanced routes. For instance, Cu(I) catalysts are known to mediate the synthesis of alpha-keto aldehydes from alpha-hydroxy ketones through oxidative processes. rsc.orgresearchgate.net A potential synthetic route could therefore involve the preparation of a suitable α-hydroxy ketone precursor, which could then be oxidized using a Cu(I) catalyst to afford the desired α-keto aldehyde.

Furthermore, Cu(I) is utilized in various coupling and cyclization reactions. A strategy could be envisioned where a precursor containing the 3-bromophenyl group is coupled with a three-carbon unit bearing the latent aldehyde and alpha-methyl functionalities under Cu(I) catalysis.

Enaminone-Based Methodologies for Alpha-Substituted Beta-Keto Aldehydes

Enaminones are versatile intermediates in organic synthesis, serving as synthetic equivalents of beta-dicarbonyl compounds. nih.gov They are typically prepared by the condensation of a beta-dicarbonyl compound with a primary or secondary amine. For the synthesis of this compound, one could first prepare the corresponding beta-keto aldehyde, 3-(3-bromophenyl)-3-oxopropanal. This intermediate can then be reacted with a secondary amine, such as pyrrolidine or morpholine, to form a stable enaminone.

The resulting enaminone can be readily alkylated at the alpha-carbon. The enaminone's electronic nature facilitates regioselective C-alkylation. Treatment of the enaminone with a suitable base followed by the addition of a methylating agent like methyl iodide would introduce the methyl group at the desired position. Subsequent hydrolysis of the methylated enaminone, typically under acidic conditions, would then regenerate the beta-keto aldehyde, yielding the final target molecule, this compound. This enaminone-based approach offers a high degree of control over the alpha-alkylation step and can be advantageous for sensitive substrates.

| Intermediate | Reagent 1 | Reagent 2 | Product |

| 3-(3-bromophenyl)-3-oxopropanal | Pyrrolidine | - | Enaminone of 3-(3-bromophenyl)-3-oxopropanal |

| Enaminone intermediate | n-Butyllithium | Methyl iodide | Methylated enaminone |

| Methylated enaminone | Aqueous HCl | - | This compound |

Chemo- and Regioselectivity in the Synthesis of this compound

Chemo- and regioselectivity are critical considerations in the synthesis of this compound to ensure the desired product is formed with high purity and yield.

In the context of the formylation of 3'-bromo-2-methylpropiophenone, the primary regiochemical challenge lies in controlling the site of enolate formation. The starting ketone is unsymmetrical with two potentially enolizable α-carbons. However, the α-carbon bearing the methyl group is a tertiary carbon, and its deprotonation is sterically hindered. Therefore, under thermodynamic control (e.g., using a weaker base like sodium ethoxide and allowing the reaction to reach equilibrium), the more stable, less substituted enolate is favored, which would lead to formylation at the methyl group attached to the carbonyl, not the desired α-position. To achieve the desired regioselectivity, kinetic control is necessary. This is typically achieved by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures. LDA will preferentially deprotonate the less sterically hindered α-proton, leading to the formation of the kinetic enolate and subsequent formylation at the desired carbon, yielding this compound.

For the crossed Claisen condensation route, chemoselectivity is the main concern. A standard Claisen condensation involves the self-condensation of an enolizable ester. In a crossed Claisen condensation between two different enolizable esters, a mixture of four products can be obtained. To achieve a single product, one of the esters should be non-enolizable. In the proposed synthesis of this compound, methyl 3-bromobenzoate is non-enolizable as it lacks α-hydrogens. This ensures that it can only act as the electrophile (the "acceptor"). Ethyl 2-methylpropanoate, which has an α-hydrogen, will act as the nucleophile (the "donor") upon deprotonation. This strategic choice of reactants significantly improves the chemoselectivity of the reaction, favoring the formation of the desired β-keto ester precursor.

Table 1: Regioselectivity in the Formylation of 3'-bromo-2-methylpropiophenone

| Control Type | Base | Temperature | Favored Enolate | Product |

| Thermodynamic | NaOEt | Room Temp. | More substituted | Undesired regioisomer |

| Kinetic | LDA | -78 °C | Less substituted | This compound |

Catalytic Strategies in the Preparation of this compound

While the classical synthetic routes to this compound often rely on stoichiometric amounts of strong bases, modern organic synthesis increasingly focuses on the development of catalytic methods to improve efficiency, reduce waste, and enhance selectivity.

In the realm of formylation reactions, catalytic approaches are being explored. While direct catalytic formylation of ketones remains a challenge, catalytic methods for the generation of enolates or the activation of formylating agents could be envisioned. For instance, the use of a catalytic amount of a strong base with a continuous feed of the ketone could potentially minimize side reactions. Furthermore, transition metal catalysis could play a role. For example, a titanium-crossed Claisen condensation has been reported, which proceeds under milder conditions and with high selectivity. researchgate.net A similar catalytic approach could potentially be developed for the formylation of a ketone, where a titanium catalyst could mediate the reaction between the ketone enolate and a formylating agent.

For the crossed Claisen condensation, catalytic methods have seen more significant development. The use of Lewis acids as catalysts can promote the reaction by activating the electrophilic ester partner. For example, titanium(IV) chloride has been used to promote crossed-Claisen condensations between esters and acid chlorides. researchgate.net Adapting such a system to the reaction between an ester and a formylating agent could provide a catalytic route to the desired β-keto ester precursor. Another avenue is the use of organocatalysis. Chiral organocatalysts have been successfully employed in asymmetric aldol and related reactions. It is conceivable that a similar strategy could be developed for the formylation or Claisen condensation to not only catalyze the reaction but also to introduce chirality if a stereocenter is desired.

Research into catalytic C-C bond-forming reactions is a vibrant area, and the principles discovered could be applied to the synthesis of this compound. For instance, metal-catalyzed carbonylation reactions, such as hydroformylation, could potentially be adapted to introduce the formyl group onto a suitable precursor. nih.gov While direct catalytic synthesis of this specific β-ketoaldehyde may not be established, the broader catalytic methodologies offer promising directions for future synthetic efforts.

Table 2: Potential Catalytic Approaches

| Reaction Type | Catalyst Type | Potential Advantage |

| Formylation | Transition Metal (e.g., Ti) | Milder reaction conditions, improved selectivity |

| Crossed Claisen | Lewis Acid (e.g., TiCl4) | Activation of electrophile, catalytic turnover |

| Carbonylation | Transition Metal (e.g., Rh, Co) | Direct introduction of the formyl group |

Computational and Theoretical Chemistry Studies of 3 3 Bromophenyl 2 Methyl 3 Oxopropanal

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. For a molecule like 3-(3-Bromophenyl)-2-methyl-3-oxopropanal, which possesses a flexible backbone, an aromatic ring, and the capacity for tautomerism, these calculations are particularly insightful.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods, particularly those using hybrid functionals like B3LYP, are widely employed to predict molecular geometries, vibrational frequencies, and relative energies of different isomers and conformers of organic compounds. oup.comresearchgate.net For this compound, DFT is well-suited to study the crucial keto-enol tautomerism, predicting the relative stability of the two forms.

Ab Initio Methods , such as Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), offer higher levels of accuracy by systematically improving upon the Hartree-Fock approximation. nih.govaip.org While more computationally demanding, these methods are invaluable for obtaining highly accurate energies, especially for systems where electron correlation effects are significant. arxiv.orgacs.org They are often used to benchmark the results obtained from DFT calculations or for final, high-accuracy energy calculations on geometries optimized at a lower level of theory.

A key application for these methods is determining the relative energies of the keto and enol tautomers of this compound. The enol form is often stabilized by conjugation and intramolecular hydrogen bonding.

Table 1: Illustrative Relative Energies (kcal/mol) of Keto vs. Enol Tautomers by Different Methods This table presents hypothetical data to illustrate typical results from such calculations.

| Method | Basis Set | Keto Tautomer (Relative Energy) | Enol Tautomer (Relative Energy) |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | 2.5 | 0.0 |

| MP2 | cc-pVTZ | 2.1 | 0.0 |

| CCSD(T) | cc-pVTZ | 1.9 | 0.0 |

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is the set of mathematical functions used to build molecular orbitals. fiveable.me

Pople-style basis sets , such as 6-31G(d,p) or 6-311+G(d,p), are widely used and offer a good starting point. The inclusion of polarization functions (d,p) is essential for accurately describing the geometry of cyclic and sterically crowded systems, while diffuse functions (+) are important for describing weak interactions like hydrogen bonds. researchgate.net

Correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit, allowing for controlled extrapolation to obtain highly accurate results. researchgate.netechemi.com The "aug-" prefix indicates the addition of diffuse functions.

Heavy Atoms : For the bromine atom, it is crucial to use a basis set that can adequately describe its larger number of electrons. While all-electron basis sets like cc-pVTZ are suitable, an alternative is to use an effective core potential (ECP), such as LANL2DZ, which replaces the core electrons with a potential, reducing computational cost while maintaining accuracy for valence electron chemistry. youtube.com

The combination of a method and a basis set defines the level of theory . A common strategy involves geometry optimization using a cost-effective level like B3LYP/6-311+G(d,p), followed by more accurate single-point energy calculations using MP2 or CCSD(T) with a larger basis set like aug-cc-pVTZ. nih.gov

Conformational Analysis of this compound

Conformational analysis aims to identify all stable three-dimensional arrangements (conformers) of a molecule and the energy barriers that separate them. This is achieved by exploring the molecule's potential energy surface (PES), where stable conformers correspond to energy minima. libretexts.orgwayne.edu

For this compound, significant conformational flexibility arises from the keto-enol tautomerism and rotation around several single bonds. The most stable conformers are expected to be the enol tautomers due to the formation of a strong intramolecular hydrogen bond. Key rotational degrees of freedom include the orientation of the bromophenyl ring relative to the rest of the molecule.

Computational searches for these minima typically involve starting geometry optimizations from various plausible initial structures to ensure the comprehensive exploration of the PES.

Table 2: Hypothetical Relative Free Energies (kcal/mol) of Stable Conformers This table presents plausible conformers and their relative stabilities calculated at the B3LYP/aug-cc-pVTZ level.

| Conformer ID | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Enol-1 | Enol tautomer, planar H-bonded ring, bromophenyl group near-planar | 0.00 |

| Enol-2 | Enol tautomer, planar H-bonded ring, bromophenyl group twisted ~90° | 3.8 |

| Keto-1 | Keto tautomer, gauche conformation | 2.1 |

| Keto-2 | Keto tautomer, anti conformation | 2.9 |

The dynamics of the molecule, such as the interconversion between conformers, are governed by the energy barriers on the PES. wayne.edu These barriers correspond to transition states (saddle points on the PES) and can be calculated computationally. A common technique is a relaxed potential energy scan, where a specific dihedral angle is systematically rotated, and the energy is optimized at each step with respect to all other coordinates. nih.gov For this compound, a key dynamic process is the rotation of the 3-bromophenyl group around the C-C bond connecting it to the carbonyl carbon.

Table 3: Illustrative Calculated Rotational Barriers (kcal/mol) Calculated for rotation around the C(aryl)-C(carbonyl) bond.

| Process | Level of Theory | Energy Barrier (kcal/mol) |

|---|---|---|

| Rotation of Bromophenyl Group (Enol form) | B3LYP/6-311+G(d,p) | 4.2 |

| Rotation of Bromophenyl Group (Keto form) | B3LYP/6-311+G(d,p) | 3.5 |

The most significant factor influencing the conformation of this compound is the strong intramolecular hydrogen bond (IAHB) present in its enol tautomer. researchgate.net This interaction, often described as resonance-assisted hydrogen bonding (RAHB), involves the hydroxyl proton and the ketone oxygen, forming a highly stable, planar six-membered pseudo-ring.

This hydrogen bond effectively "locks" the conformation of the β-dicarbonyl moiety, significantly lowering its energy compared to any open-chain conformer and making the enol tautomer the predominant species. oup.com Computational methods can characterize the strength of this bond by examining:

Geometric Parameters : The short distance between the donor (O) and acceptor (O) atoms and the nearly linear angle of the O-H···O bond.

Vibrational Frequencies : A significant redshift (lowering of frequency) of the O-H stretching mode in the calculated infrared spectrum.

Electron Density : Analysis via the Quantum Theory of Atoms in Molecules (QTAIM) can quantify the electron density at the bond critical point between the proton and the acceptor oxygen, providing a direct measure of bond strength.

Table 4: Typical Calculated Geometric Parameters for the Intramolecular Hydrogen Bond in the Enol Tautomer

| Parameter | Typical Calculated Value |

|---|---|

| r(O-H) distance | ~0.98 Å |

| r(H···O) distance | ~1.65 Å |

| r(O···O) distance | ~2.55 Å |

| ∠(O-H···O) angle | ~150° |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For this compound, theoretical simulations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be performed to understand its vibrational modes and electronic environment.

Theoretical IR and Raman Spectra Simulation

The simulation of IR and Raman spectra for organic compounds is a well-established computational technique. osti.govcardiff.ac.uk These methods are invaluable for assigning vibrational modes observed in experimental spectra and for understanding the relationship between molecular structure and vibrational frequencies. uh.edu Theoretical spectra are typically generated by performing quantum chemical calculations, often using density functional theory (DFT), to determine the optimized geometry and vibrational frequencies of the molecule. scifiniti.com The calculated frequencies and their corresponding intensities for both IR absorption and Raman scattering can then be plotted to generate a theoretical spectrum.

For this compound, a theoretical vibrational analysis would involve calculating the harmonic frequencies corresponding to the normal modes of vibration. These simulations can predict the positions and relative intensities of characteristic peaks, such as the carbonyl (C=O) stretching, C-H stretching and bending vibrations of the aromatic ring and the methyl group, and the C-Br stretching frequency. By comparing the simulated spectra with experimentally obtained IR and Raman spectra, a detailed assignment of the experimental bands can be achieved, leading to a more complete understanding of the molecule's vibrational characteristics. Advanced computational approaches can also account for anharmonic effects, leading to even better agreement between theoretical and experimental spectra. osti.gov

NMR Chemical Shift Prediction

Computational methods are also widely used to predict the NMR chemical shifts (¹H and ¹³C) of organic molecules. liverpool.ac.uksourceforge.ioed.ac.uk These predictions are highly valuable for structural elucidation and for assigning signals in complex experimental NMR spectra. mdpi.com The calculation of NMR shielding tensors, from which chemical shifts are derived, is typically performed using DFT or other ab initio methods.

For this compound, theoretical prediction of its ¹H and ¹³C NMR spectra would provide valuable information about the electronic environment of each nucleus. The predicted chemical shifts for the aromatic protons, the methine proton, the methyl protons, and the aldehydic proton, as well as for the various carbon atoms in the molecule, can be compared with experimental data. Discrepancies between predicted and experimental shifts can often be rationalized in terms of solvent effects or conformational dynamics, providing deeper insights into the molecule's behavior in solution. carlroth.commdpi.com

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by providing detailed information about the energetics and structures of reactants, transition states, and products. nih.govescholarship.org For reactions involving this compound, computational studies can map out the potential energy surface, identify the most likely reaction pathways, and provide insights into the factors that control reactivity and selectivity.

Transition State Characterization and Reaction Coordinate Analysis

A key aspect of mechanistic studies is the characterization of transition states, which are the energy maxima along the reaction coordinate. nih.gov Computational methods can be used to locate and characterize the geometry of transition states for various potential reactions of this compound. Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) calculations, can then be performed to connect the transition state to the corresponding reactants and products on the potential energy surface. This analysis provides a detailed picture of the geometric changes that occur as the reaction progresses, offering a dynamic view of the bond-breaking and bond-forming processes.

Energy Profiles of Key Reactions

For key reactions involving this compound, such as nucleophilic addition to the carbonyl groups or reactions involving the enol form, computational modeling can be used to generate these energy profiles. copernicus.org This allows for a quantitative comparison of different possible reaction pathways, helping to identify the most favorable mechanism under a given set of conditions. These theoretical insights are invaluable for understanding and predicting the chemical behavior of the compound.

Applications in Organic Synthesis and Chemical Research

3-(3-Bromophenyl)-2-methyl-3-oxopropanal as a Versatile Synthetic Intermediate

The compound's structure, featuring both an electrophilic dicarbonyl moiety and a bromine-substituted aromatic ring, allows for sequential or orthogonal chemical modifications. This dual reactivity makes it a valuable intermediate, capable of being elaborated from two distinct points to build complex molecular frameworks.

The 1,3-dicarbonyl motif is a cornerstone in heterocyclic synthesis. The presence of both a ketone and an aldehyde group in this compound allows it to react with various dinucleophiles to form a wide array of heterocyclic rings. These condensation reactions are fundamental in medicinal chemistry and materials science for generating novel molecular scaffolds.

Key potential transformations include:

Pyrazoles: Reaction with hydrazine (B178648) or its derivatives would likely lead to the formation of a pyrazole (B372694) ring, a common motif in pharmaceuticals.

Pyrimidines: Condensation with urea, thiourea (B124793), or guanidine (B92328) could yield substituted pyrimidine (B1678525) derivatives, which are core structures in nucleobases and numerous drugs. ekb.eg

Thiazoles: Reaction with α-haloketones followed by cyclization or direct condensation with reagents like thiourea can produce thiazole (B1198619) rings. amazonaws.com

Pyridines: The Knoevenagel or Hantzsch-type reactions with active methylene (B1212753) compounds and an ammonia (B1221849) source could be employed to construct substituted pyridine (B92270) rings. ekb.eg

The following table illustrates potential heterocyclic products from reactions involving the dicarbonyl moiety.

| Reagent | Resulting Heterocycle | Significance |

| Hydrazine (H₂N-NH₂) | Pyrazole | Core of many anti-inflammatory and analgesic drugs. |

| Thiourea (H₂N-CS-NH₂) | Aminopyrimidine or Aminothiazole | Found in antiviral and anticancer agents. ekb.eg |

| Urea (H₂N-CO-NH₂) | Pyrimidinone | Important class of bioactive compounds. |

| Malononitrile | Substituted Pyridine | Versatile intermediates in organic synthesis. ekb.eg |

The true synthetic potential of this compound lies in its use as a bifunctional precursor for multi-step syntheses. A synthetic strategy could first involve the transformation of the dicarbonyl group into a stable heterocyclic system. The resulting molecule, which still contains the bromine atom on the phenyl ring, can then undergo further functionalization. This approach allows for the late-stage introduction of molecular diversity, a highly desirable strategy in drug discovery. For instance, a pyrazole could be formed first, followed by a palladium-catalyzed cross-coupling reaction on the bromo-substituent to attach other aryl or alkyl groups, thereby creating a library of complex, substituted aryl-pyrazoles.

Derivatization Strategies Utilizing this compound

The two primary functional regions of the molecule—the bromine substituent and the dicarbonyl moiety—can be targeted with a high degree of chemical selectivity to generate a diverse range of derivatives.

The carbon-bromine bond on the phenyl ring is an ideal site for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, in particular, is widely used for coupling aryl halides with boronic acids or their esters under palladium catalysis. libretexts.orgresearchgate.net

Potential cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids to form biaryl structures. nih.govmdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

Heck Coupling: Reaction with alkenes to form stilbene-like structures.

The table below provides examples of potential products from Suzuki-Miyaura cross-coupling reactions.

| Boronic Acid Partner | Potential Product Class |

| Phenylboronic acid | Biphenyl derivatives |

| 4-Methoxyphenylboronic acid | Methoxy-substituted biaryls |

| Pyridine-3-boronic acid | Phenyl-pyridine derivatives |

| Thiophene-2-boronic acid | Phenyl-thiophene derivatives |

The dicarbonyl portion of the molecule is rich in chemical reactivity beyond heterocycle formation. The acidic proton at the α-position, flanked by two carbonyl groups, can be removed by a base to generate a stabilized enolate. pressbooks.pubumb.edu This enolate is a potent nucleophile and can participate in various bond-forming reactions.

Potential transformations include:

Alkylation: Although already methylated, the remaining α-proton can be removed by a strong base, allowing for the introduction of a second, different alkyl group. umb.edu

Reduction: The aldehyde and ketone functionalities can be selectively or fully reduced to alcohols using reagents like sodium borohydride (B1222165) or lithium aluminum hydride.

Protection: The more reactive aldehyde can be selectively protected as an acetal, allowing for chemistry to be performed exclusively at the ketone or the bromophenyl group.

Wittig Reaction: The aldehyde or ketone can be converted into an alkene via reaction with a phosphonium (B103445) ylide.

Knoevenagel Condensation: The aldehyde can react with active methylene compounds to form a new carbon-carbon double bond. mdpi.com

Development of Novel Reaction Methodologies Enabled by this compound

The unique combination of functional groups within a single molecule makes this compound an interesting substrate for the development of novel tandem, domino, or one-pot reaction sequences. Researchers could potentially design catalytic systems where a single catalyst, or multiple compatible catalysts, orchestrate a series of transformations without the need to isolate intermediates. For example, a palladium catalyst could first facilitate a cross-coupling reaction at the bromine site, after which the resulting intermediate undergoes a palladium-mediated intramolecular cyclization involving the enolate of the dicarbonyl moiety. nih.gov Such strategies are highly sought after as they increase synthetic efficiency, reduce waste, and allow for the rapid construction of molecular complexity from a simple starting material.

Green Chemistry Approaches in the Synthesis and Reactions of 3 3 Bromophenyl 2 Methyl 3 Oxopropanal

Principles of Green Chemistry Applied to 3-(3-Bromophenyl)-2-methyl-3-oxopropanal Synthesis

Atom Economy Maximization

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste. monash.edu

Table 1: Hypothetical Atom Economy Calculation for a Claisen Condensation Synthesis

| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms in Product |

| Methyl 3-bromobenzoate | C8H7BrO2 | 215.04 | Yes |

| Propanal | C3H6O | 58.08 | Yes |

| Total Reactant Mass | 273.12 | ||

| Product | |||

| This compound | C10H9BrO2 | 241.08 | |

| Byproduct | |||

| Methanol | CH4O | 32.04 | |

| Atom Economy (%) | 88.27% |

This table represents a hypothetical calculation for a plausible synthetic route. The atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100.

Waste Prevention and Minimization

A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. rjpn.orgsphinxsai.com This principle is closely linked to atom economy but also encompasses waste from solvents, reagents, and energy consumption. Traditional organic syntheses, such as the Claisen condensation, often generate significant waste from several sources:

Solvents : Large volumes of volatile organic compounds (VOCs) are often used for the reaction and subsequent purification steps.

Reagents : The use of stoichiometric bases (e.g., sodium hydride, sodium ethoxide) results in the formation of salt byproducts that must be disposed of.

Workup Procedures : Quenching and extraction steps typically use large amounts of water and organic solvents, contributing to aqueous and organic waste streams.

To minimize waste, synthetic strategies should aim to reduce the number of steps, such as avoiding the use of protecting groups and other temporary derivatizations, which require additional reagents and generate more waste. skpharmteco.com The adoption of catalytic processes over stoichiometric ones is a key strategy for waste prevention, as catalysts can be used in small amounts and often recycled. monash.edu

Sustainable Synthetic Methodologies for this compound

Developing sustainable synthetic routes for this compound involves exploring alternative reaction conditions and technologies that align with green chemistry principles.

Use of Green Solvents (e.g., water, supercritical fluids, ionic liquids, deep eutectic solvents)

Solvents account for a significant portion of the waste generated in chemical manufacturing. gaspublishers.com Replacing traditional, often hazardous, organic solvents with greener alternatives is a critical step towards sustainability. arkat-usa.org

Water : As a non-toxic, non-flammable, and readily available solvent, water is an attractive medium for organic synthesis. wikipedia.org While the solubility of non-polar organic reactants can be a challenge, various techniques can enhance aqueous reactions. arkat-usa.org

Supercritical Fluids : Supercritical carbon dioxide (sc-CO2) is a non-toxic, non-flammable, and inexpensive alternative to organic solvents. sphinxsai.com It is particularly useful in extraction processes and as a reaction medium for certain types of reactions, such as polymerizations. wikipedia.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) : These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution and fire hazards. gaspublishers.com They can be tailored to dissolve a wide range of reactants and often exhibit unique catalytic properties. almacgroup.com

Table 2: Comparison of Conventional and Green Solvents

| Solvent | Classification | Key Properties | Potential Application |

| Benzene | Hazardous VOC | Carcinogenic, flammable | Traditional organic synthesis |

| Toluene | Hazardous VOC | Toxic, flammable | Traditional organic synthesis |

| Dichloromethane | Hazardous VOC | Suspected carcinogen | Traditional organic synthesis |

| Water | Green | Non-toxic, non-flammable, renewable | Aqueous-phase reactions |

| Supercritical CO2 | Green | Non-toxic, non-flammable | Extractions, polymerizations |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Derived from renewable resources, less volatile than THF | Replacement for THF |

| Deep Eutectic Solvents (DESs) | Green | Low volatility, biodegradable, tunable properties | Reaction medium, catalysis |

Solvent-Free Reactions and Mechanochemistry

Conducting reactions without a solvent is an ideal green chemistry approach, as it completely eliminates solvent-related waste. encyclopedia.pub

Solvent-Free Conditions : For reactions involving liquid reactants, simply heating them together in the absence of a solvent can sometimes be effective. This approach reduces waste and can simplify product purification.

Mechanochemistry : This technique involves using mechanical force, such as grinding or ball-milling, to induce chemical reactions in the solid state. encyclopedia.pub Mechanochemistry can lead to higher reaction rates, different product selectivities, and eliminates the need for solvents, making it a highly sustainable synthetic method. It has been successfully applied to various organic transformations, including condensation reactions.

Catalytic Approaches (e.g., Biocatalysis, Heterogeneous Catalysis)

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and less wasteful chemical processes. monash.edu

Biocatalysis : The use of enzymes as catalysts offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure in aqueous media), and biodegradability. mdpi.com For the synthesis of chiral molecules like this compound, enzymes such as enoate reductases or styrene oxide isomerases could offer highly efficient and enantioselective routes. nih.govresearchgate.net Biocatalytic cascades, where multiple enzymatic steps are performed in one pot, can further enhance the efficiency and sustainability of a synthesis. nih.gov

Heterogeneous Catalysis : Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. researchgate.net Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. mdpi.com Solid acid or base catalysts, such as zeolites or functionalized aluminas, could potentially replace corrosive and wasteful soluble acids or bases in condensation reactions relevant to the synthesis of this compound. researchgate.net These catalysts are crucial in many industrial processes due to their stability and reusability. researchgate.netmdpi.com

Alternative Energy Sources (e.g., Microwave-Assisted, Ultrasound-Assisted Synthesis)

In the pursuit of greener chemical processes, alternative energy sources like microwave (MW) irradiation and ultrasound have emerged as powerful tools to drive chemical reactions more efficiently. researchgate.netresearchgate.net These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced purity. arkat-usa.org

Microwave-Assisted Synthesis utilizes microwave energy to heat a reaction mixture. researchgate.net Unlike conventional heating where heat is transferred from an external source through the vessel walls, microwaves directly interact with polar molecules in the reaction medium, leading to rapid and uniform heating throughout the material. researchgate.netresearchgate.net This efficient energy transfer can accelerate reaction rates, often reducing reaction times from hours to mere minutes. sci-hub.senih.gov For the synthesis of complex molecules, this can lead to higher yields and minimize the formation of undesirable side products that can occur with prolonged heating. nih.govmdpi.com The application of microwave-assisted organic synthesis (MAOS) is considered an important tool for rapid and sustainable chemical production. researchgate.net

Ultrasound-Assisted Synthesis , or sonochemistry, employs the energy of sound waves to activate chemical reactions. The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. nih.gov Ultrasound irradiation can enhance mass transfer, disrupt phase boundaries, and increase the reactivity of reagents, making it particularly useful for heterogeneous reactions. nih.govharvard.edu The use of ultrasound has been shown to improve yields and shorten reaction times in the synthesis of various heterocyclic compounds, often under milder conditions and even in aqueous media. nih.govnih.gov

The application of these alternative energy sources to the synthesis of This compound could offer substantial green chemistry benefits. By reducing reaction times and potentially enabling the use of less hazardous solvents, both microwave and ultrasound irradiation align with the principles of sustainable chemistry. tandfonline.comnih.gov

| Parameter | Conventional Heating (e.g., Oil Bath) | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes sci-hub.senih.gov | Minutes to hours nih.gov |

| Energy Efficiency | Low (heats vessel and surroundings) | High (heats reaction mixture directly) researchgate.netresearchgate.net | High (localized energy input) |

| Temperature Gradient | Non-uniform, potential for localized overheating | Uniform heating researchgate.net | Localized high-temperature zones |

| Product Yield | Variable, often lower | Often higher arkat-usa.orgnih.gov | Often higher nih.govsemanticscholar.org |

| Side Product Formation | Higher due to prolonged reaction times | Minimized due to shorter reaction times mdpi.com | Can be minimized |

| Solvent Use | Often requires high-boiling point solvents | Can enable solvent-free reactions or use of greener solvents tandfonline.com | Can promote reactions in aqueous media nih.gov |

Environmental Impact Assessment of this compound Synthesis (e.g., E-factor, process mass intensity)

To quantify the environmental footprint of a chemical synthesis, green chemistry employs several metrics. Among the most widely adopted are the Environmental Factor (E-Factor) and Process Mass Intensity (PMI). researchgate.netwalisongo.ac.id These metrics provide a quantitative measure of the waste generated relative to the desired product, shifting the focus from just chemical yield to a more holistic view of process efficiency. walisongo.ac.idsemanticscholar.org

The E-Factor is defined as the total mass of waste produced in a process divided by the mass of the final product. researchgate.netwalisongo.ac.id An ideal E-Factor is zero, meaning no waste is generated. rsc.org This metric highlights the amount of byproduct, unreacted starting materials, and solvent losses that contribute to the waste stream. researchgate.net

Process Mass Intensity (PMI) is the ratio of the total mass of all materials used in a process (reactants, solvents, reagents, process water) to the mass of the final product. walisongo.ac.idacs.org The ideal PMI is 1, which would mean that 100% of the mass put into the process becomes the final product. rsc.org PMI is considered a more comprehensive metric by the pharmaceutical industry as it captures the total material input for a synthesis. walisongo.ac.idacs.org

For the synthesis of a fine chemical like This compound , which likely involves multiple steps, the E-Factor and PMI values can be substantial, with solvents often comprising the largest contribution to the waste. acs.org The presence of a bromine atom in the molecule also raises environmental considerations, as brominated organic compounds can be persistent and bioaccumulative. europa.eunih.govresearchgate.net Therefore, optimizing the synthesis to minimize these metrics is a key goal in green chemistry.

Below is a hypothetical environmental impact assessment for a plausible two-step synthesis of This compound .

| Material Input | Molar Mass (g/mol) | Mass Input (g) | Category |

|---|---|---|---|

| 3-Bromoacetophenone | 199.04 | 199.0 | Reactant |

| Ethyl formate (B1220265) | 74.08 | 89.0 | Reactant |

| Sodium ethoxide | 68.05 | 81.7 | Reagent |

| Methyl iodide | 141.94 | 170.3 | Reactant |

| Toluene | 92.14 | 1000.0 | Solvent |

| Hydrochloric acid (aq) | - | 500.0 | Workup |

| Water | 18.02 | 1000.0 | Workup |

| Total Input Mass | 3040.0 | ||

| Product Output | Molar Mass (g/mol) | Mass Output (g) | Category |

| This compound | 241.08 | 192.9 (80% Yield) | Product |

| Calculated Metrics | Formula | Value | |

| Total Waste | Total Input - Product Output | 3040.0 g - 192.9 g = 2847.1 g | |

| E-Factor | Mass of Waste / Mass of Product walisongo.ac.idrsc.org | 2847.1 / 192.9 = 14.76 | |

| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product rsc.orgacs.org | 3040.0 / 192.9 = 15.76 |

Future Directions in Sustainable Chemical Production Involving this compound

The future of producing specialty chemicals like This compound is intrinsically linked to the broader evolution of sustainable organic synthesis. solubilityofthings.com This evolution is driven by the need to reduce environmental impact, improve efficiency, and ensure safer processes. straitsresearch.comosaka-u.ac.jp Key trends are poised to redefine the manufacturing landscape for complex aldehydes and their derivatives.

Advanced Catalysis: The development of novel catalysts is a cornerstone of future sustainable synthesis. solubilityofthings.com

Organocatalysis: The use of small organic molecules as catalysts avoids the need for potentially toxic and expensive transition metals. straitsresearch.com This approach offers milder reaction conditions and can reduce hazardous waste.

Biocatalysis: Employing enzymes as catalysts provides high selectivity and efficiency under environmentally benign conditions, such as in aqueous media at ambient temperatures. solubilityofthings.com For a molecule like this compound, enzymatic pathways could offer a greener alternative to traditional synthetic steps, although challenges in converting aldehydes within microbial systems, due to endogenous enzymes, need to be addressed. sciepublish.com

Automation and Artificial Intelligence (AI): The integration of robotics and AI is set to accelerate the discovery and optimization of sustainable synthetic routes. solubilityofthings.com Machine learning algorithms can predict reaction outcomes and identify optimal conditions, minimizing the number of experiments needed and thus reducing waste and energy consumption. solubilityofthings.comsciepublish.com This could be particularly valuable for optimizing the multi-step synthesis of complex molecules.

Renewable Feedstocks and Solvents: A major goal is to move away from petrochemical-based starting materials. solubilityofthings.com Research into converting biomass and other renewable resources into valuable chemical building blocks is a critical area. Microbial cell factories are being engineered to produce a variety of value-added compounds, including aromatic aldehydes, which could serve as precursors in more sustainable supply chains. sciepublish.com The use of greener solvents, such as ionic liquids or supercritical fluids, will also continue to be a focus to reduce the toxicity and environmental impact of chemical processes. solubilityofthings.com

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better heat and mass transfer, improved safety, and easier scalability. This technology can lead to higher yields and purity, reducing the downstream processing required and minimizing waste. The environmental benefits of flow chemistry are a key aspect of its growing adoption in the fine chemicals sector. researchgate.net

Collectively, these advancements point towards a future where the synthesis of This compound and other fine chemicals is conducted with a significantly lower environmental footprint, aligning with the principles of a circular economy. straitsresearch.comsciencedaily.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.